tert-butyl 3-(5-amino-1,2,4-thiadiazol-3-yl)azetidine-1-carboxylate
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Overview
Description
tert-butyl 3-(5-amino-1,2,4-thiadiazol-3-yl)azetidine-1-carboxylate: is a synthetic organic compound characterized by the presence of a thiadiazole ring and an azetidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(5-amino-1,2,4-thiadiazol-3-yl)azetidine-1-carboxylate typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors such as thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.
Azetidine Ring Formation: The azetidine ring is often constructed via cyclization reactions involving suitable amine and halide precursors.
Coupling of Thiadiazole and Azetidine Rings: The final step involves coupling the thiadiazole and azetidine rings, often through nucleophilic substitution or other coupling reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, alkylating agents.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Reduced azetidine derivatives, ring-opened products.
Substitution Products: Alkylated or acylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 3-(5-amino-1,2,4-thiadiazol-3-yl)azetidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a therapeutic agent. The thiadiazole ring is known for its bioactivity, including antimicrobial, antifungal, and anticancer properties . Researchers are exploring its use in drug development, particularly for targeting specific enzymes or receptors involved in disease pathways .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require the unique chemical characteristics of the thiadiazole and azetidine rings .
Mechanism of Action
The mechanism of action of tert-butyl 3-(5-amino-1,2,4-thiadiazol-3-yl)azetidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The thiadiazole ring can mimic biological molecules, allowing it to bind to specific sites and inhibit or modulate their activity . This can lead to the disruption of cellular processes, making it useful in the treatment of diseases such as cancer or infections .
Comparison with Similar Compounds
Similar Compounds
- tert-butyl 3-(5-hydroxymethyl-1,2,4-thiadiazol-3-yl)azetidine-1-carboxylate .
- tert-butyl 3-(5-methyl-1,2,4-thiadiazol-3-yl)azetidine-1-carboxylate .
Uniqueness
The uniqueness of tert-butyl 3-(5-amino-1,2,4-thiadiazol-3-yl)azetidine-1-carboxylate lies in its amino group, which provides additional sites for chemical modification and enhances its potential bioactivity . This makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
2613381-89-6 |
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Molecular Formula |
C10H16N4O2S |
Molecular Weight |
256.3 |
Purity |
95 |
Origin of Product |
United States |
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